2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridinyl group can be involved in redox reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with substituted trifluoroethyl groups.
Oxidation: Oxidized pyridinyl derivatives.
Reduction: Reduced pyridinyl derivatives.
Hydrolysis: 2-(pyridin-2-yl)ethylamine and 2,2,2-trifluoroethanol.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridinyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate
- 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate
- 2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to non-fluorinated analogs .
Biological Activity
2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate (CAS No. 1197750-00-7) is a fluorinated carbamate compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the trifluoroethyl group and the pyridinyl moiety, suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H11F3N2O2, with a molecular weight of 248.2 g/mol. Its structure includes a trifluoroethyl group that enhances lipophilicity and stability, alongside a pyridinyl group that may facilitate interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C10H11F3N2O2 |
Molecular Weight | 248.2 g/mol |
CAS Number | 1197750-00-7 |
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The trifluoroethyl group increases the compound's hydrophobicity, promoting membrane permeability. Meanwhile, the pyridinyl group can participate in hydrogen bonding and π-stacking interactions with target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors involved in signaling pathways.
Biological Activity Studies
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs targeting neurotransmitter uptake systems and enzymes involved in metabolic pathways .
Case Studies:
-
Inhibition of Enzyme Activity : A study demonstrated that similar fluorinated compounds exhibited increased inhibition of serotonin uptake by enhancing binding affinity to the serotonin transporter (SERT) due to improved lipophilicity and electronic properties.
Compound SERT Inhibition Potency Non-fluorinated analog Baseline Trifluoromethyl analog 6-fold increase - Antimicrobial Activity : Another investigation into related carbamate derivatives showed promising activity against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting potential applications in treating resistant infections .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine. This synthetic route allows for scalability and optimization for industrial applications.
Applications:
- Medicinal Chemistry : As a building block for developing novel therapeutic agents.
- Biochemical Probes : Investigated for its ability to interact with biological macromolecules in research settings.
- Specialty Chemicals : Utilized in creating materials with unique physicochemical properties.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-pyridin-2-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-17-9(16)15-6-4-8-3-1-2-5-14-8/h1-3,5H,4,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHSNJLVYMMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197750-00-7 | |
Record name | 2,2,2-trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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